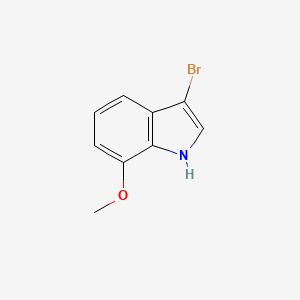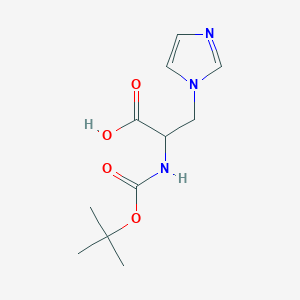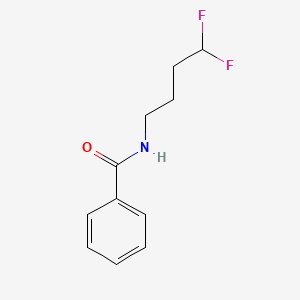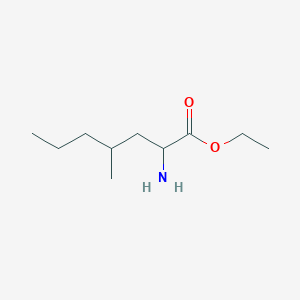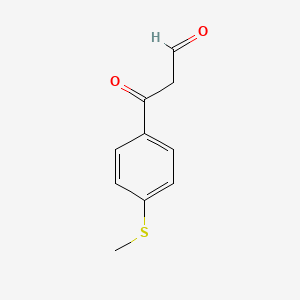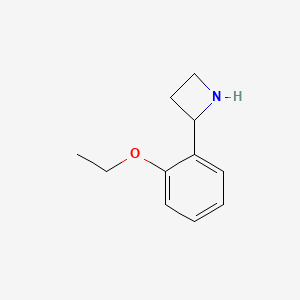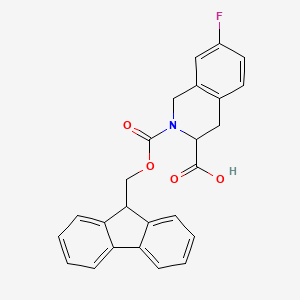
1-(Bromomethyl)-4-ethyl-1-(2-methoxyethoxy)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-4-ethyl-1-(2-methoxyethoxy)cyclohexane is an organic compound with the molecular formula C11H21BrO2. This compound is characterized by a bromomethyl group attached to a cyclohexane ring, which also bears an ethyl group and a 2-methoxyethoxy substituent. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-4-ethyl-1-(2-methoxyethoxy)cyclohexane can be synthesized through several methods. One common approach involves the bromination of 4-ethyl-1-(2-methoxyethoxy)cyclohexane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an inert solvent like carbon tetrachloride at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality. The reaction conditions, such as temperature, solvent, and concentration of reagents, would be carefully controlled to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Bromomethyl)-4-ethyl-1-(2-methoxyethoxy)cyclohexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium methoxide, and primary amines. The reactions are typically carried out in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products
Nucleophilic Substitution: Products include 1-(hydroxymethyl)-4-ethyl-1-(2-methoxyethoxy)cyclohexane and 1-(aminomethyl)-4-ethyl-1-(2-methoxyethoxy)cyclohexane.
Oxidation: Products include 1-(bromomethyl)-4-ethyl-1-(2-methoxyethoxy)cyclohexanol and 1-(bromomethyl)-4-ethyl-1-(2-methoxyethoxy)cyclohexanone.
Reduction: The major product is 1-methyl-4-ethyl-1-(2-methoxyethoxy)cyclohexane.
Applications De Recherche Scientifique
1-(Bromomethyl)-4-ethyl-1-(2-methoxyethoxy)cyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-4-ethyl-1-(2-methoxyethoxy)cyclohexane involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to participate in substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2-(2-methoxyethoxy)ethane: Similar in structure but lacks the cyclohexane ring and ethyl group.
1-Bromo-3,6-dioxaheptane: Contains a similar ether linkage but has a different carbon backbone.
2-Bromoethyl methoxymethyl ether: Similar functional groups but different overall structure.
Uniqueness
1-(Bromomethyl)-4-ethyl-1-(2-methoxyethoxy)cyclohexane is unique due to its combination of a cyclohexane ring, bromomethyl group, ethyl group, and 2-methoxyethoxy substituent. This unique structure imparts specific reactivity and properties that make it valuable in various chemical and industrial applications.
Propriétés
Formule moléculaire |
C12H23BrO2 |
|---|---|
Poids moléculaire |
279.21 g/mol |
Nom IUPAC |
1-(bromomethyl)-4-ethyl-1-(2-methoxyethoxy)cyclohexane |
InChI |
InChI=1S/C12H23BrO2/c1-3-11-4-6-12(10-13,7-5-11)15-9-8-14-2/h11H,3-10H2,1-2H3 |
Clé InChI |
NBRGXZUZHSVIBQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(CC1)(CBr)OCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


